1,1-Dichloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula and a molecular weight of 169.049 g/mol. It is classified as a halogenated ketone, specifically a chlorinated derivative of 2-butanone. The compound features two chlorine atoms attached to the first carbon and two methyl groups on the third carbon of the butane chain, contributing to its unique structural properties. Its IUPAC name reflects its specific arrangement of atoms, and it is also known by various synonyms such as dichloromethyl tert-butyl ketone and α,α-dichloropinacolin .
These reactions highlight its reactivity due to the presence of both the carbonyl group and halogen substituents.
Further research is needed to establish specific biological effects associated with this compound.
1,1-Dichloro-3,3-dimethylbutan-2-one can be synthesized through various methods:
Each method varies in complexity and yields different purity levels of the final product.
1,1-Dichloro-3,3-dimethylbutan-2-one has several industrial applications:
Several compounds share structural similarities with 1,1-dichloro-3,3-dimethylbutan-2-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | No carbonyl group; saturated hydrocarbon |
| 2-Chloro-3-methylbutan-2-one | C5H11ClO | One chlorine atom; different chain structure |
| 4-Chloro-4-methylpentan-2-one | C6H13ClO | Different positioning of chlorine; branched chain |
| 1-Bromo-3,3-dimethylbutan-2-one | C6H12Br | Bromine instead of chlorine; different reactivity |
The presence of both chlorine substituents and a ketone functional group distinguishes 1,1-dichloro-3,3-dimethylbutan-2-one from these similar compounds, affecting its reactivity and applications in synthesis.
1,1-Dichloro-3,3-dimethylbutan-2-one (CAS 22591-21-5) is a halogenated ketone with the molecular formula C₆H₁₀Cl₂O and a molar mass of 169.05 g/mol. Its IUPAC name reflects its structural features: a butanone backbone with two chlorine atoms at position 1 and two methyl groups at position 3. Common synonyms include Dichloropinacolin, tert-Butyl dichloromethyl ketone, and 1,1-Dichloropinacolone.
First synthesized in the mid-20th century, this compound gained industrial relevance as a precursor for agrochemicals, particularly herbicides like prozin and fungicides such as triadimefon. Patents from the 1970s–1980s describe its role in continuous-flow nitration processes and photochemical chlorination methods.
Acute Toxic;Irritant